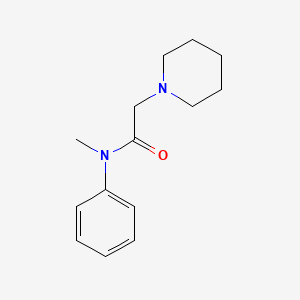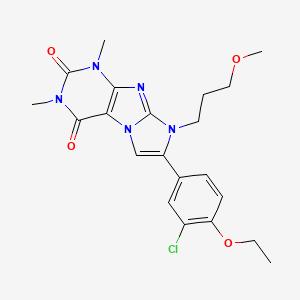
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, also known as MMME, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. It also has the ability to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In addition, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have cardioprotective effects and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for the research of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone. One of the areas of research is to further understand its mechanism of action and to identify its molecular targets. This will help to design more effective experiments to test its efficacy. Another area of research is to investigate the potential applications of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in the treatment of other diseases, such as diabetes and autoimmune disorders. Finally, there is a need to investigate the safety and toxicity of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, which will be important for its potential use in humans.
Conclusion:
In conclusion, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of various diseases and has various biochemical and physiological effects. While there are still many unanswered questions about its mechanism of action and potential applications, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone involves the reaction of 2-methoxy-5-methylphenol with morpholine in the presence of acetic anhydride. The reaction proceeds at room temperature, and the product is obtained in good yield. The purity of the product can be further improved by recrystallization from ethanol.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(17-2)12(9-11)10-14(16)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOWCYUIDOMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
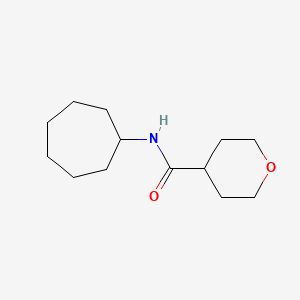
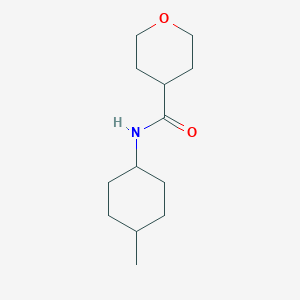
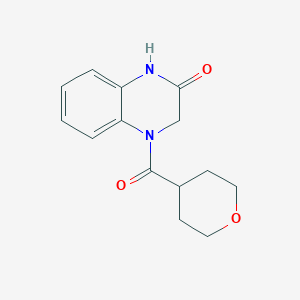
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
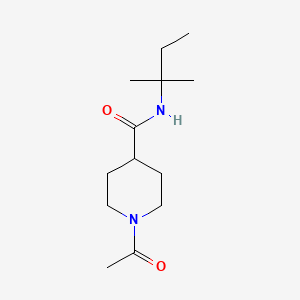
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
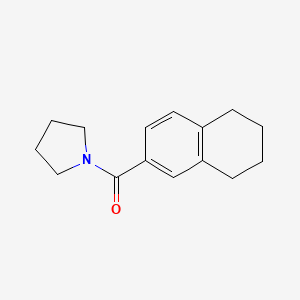
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
